N-[4-(1H-pyrrol-1-yl)benzyl]benzenesulfonamide
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Overview
Description
N-[4-(1H-pyrrol-1-yl)benzyl]benzenesulfonamide is an organic compound with the molecular formula C17H16N2O2S. It is characterized by the presence of a pyrrole ring attached to a benzyl group, which is further connected to a benzenesulfonamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1H-pyrrol-1-yl)benzyl]benzenesulfonamide typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.
Benzylation: The pyrrole ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Sulfonamide Formation: The final step involves the reaction of the benzylated pyrrole with benzenesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1H-pyrrol-1-yl)benzyl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized using reagents such as m-chloroperbenzoic acid (m-CPBA) to form N-oxide derivatives.
Reduction: The nitro group, if present, can be reduced to an amine using hydrogenation or metal hydrides.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions include N-oxide derivatives, amines, and substituted sulfonamides .
Scientific Research Applications
N-[4-(1H-pyrrol-1-yl)benzyl]benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Materials Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: It serves as a probe in biological studies to understand the interaction of sulfonamide compounds with various biological targets.
Mechanism of Action
The mechanism of action of N-[4-(1H-pyrrol-1-yl)benzyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can form strong hydrogen bonds with the active sites of enzymes, leading to inhibition of their activity. This mechanism is particularly relevant in its anticancer activity, where it inhibits enzymes involved in DNA replication and cell division .
Comparison with Similar Compounds
Similar Compounds
4-(1H-Pyrazol-1-yl)benzenesulfonamide: Similar structure but with a pyrazole ring instead of a pyrrole ring.
4-(1H-Pyrrol-1-yl)benzoic acid: Contains a carboxylic acid group instead of a sulfonamide group.
Uniqueness
N-[4-(1H-pyrrol-1-yl)benzyl]benzenesulfonamide is unique due to its combination of a pyrrole ring and a benzenesulfonamide moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in medicinal chemistry and materials science, distinguishing it from other similar compounds .
Properties
IUPAC Name |
N-[(4-pyrrol-1-ylphenyl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c20-22(21,17-6-2-1-3-7-17)18-14-15-8-10-16(11-9-15)19-12-4-5-13-19/h1-13,18H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXJMLKNPWDYBFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)N3C=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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